Ethyl 7-benzoyl-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Description
Ethyl 7-benzoyl-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a pyrrolo[1,2-c]pyrimidine derivative characterized by a fused bicyclic heterocyclic core. This compound features a benzoyl group at position 7, a 4-chlorophenyl substituent at position 3, and an ethyl carboxylate ester at position 3. The compound’s synthesis typically involves multi-step heterocyclization reactions, leveraging bromomethylpyrimidine intermediates as key building blocks .
Properties
CAS No. |
302912-63-6 |
|---|---|
Molecular Formula |
C23H17ClN2O3 |
Molecular Weight |
404.8 g/mol |
IUPAC Name |
ethyl 7-benzoyl-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H17ClN2O3/c1-2-29-23(28)18-12-21(22(27)16-6-4-3-5-7-16)26-14-25-19(13-20(18)26)15-8-10-17(24)11-9-15/h3-14H,2H2,1H3 |
InChI Key |
PXVGHMLXYMDARL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Benzoylation at Position 7
Benzoyl incorporation often employs Friedel-Crafts acylation or transition metal-catalyzed cross-coupling. A practical route involves reacting the pyrrolo-pyrimidine core with benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under inert conditions. However, regioselectivity challenges necessitate protective group strategies. For instance, temporarily blocking reactive nitrogen sites with tert-butoxycarbonyl (Boc) groups prior to acylation ensures precise functionalization at position 7.
Chlorophenyl Substitution at Position 3
Introducing the 4-chlorophenyl moiety typically leverages nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. SNAr reactions, as detailed in pyrazolo[1,5-a]pyrimidine syntheses, require activating the pyrimidine ring with electron-withdrawing groups. For example, substituting a chlorine atom at position 5 of a pyrazolo-pyrimidine with a pyrrolidine derivative achieved 79–98% yield using KF in dimethyl sulfoxide (DMSO) at 180°C. Adapting this, the 4-chlorophenyl group could be introduced via SNAr by replacing a leaving group (e.g., chloride) at position 3 with a preformed chlorophenyl nucleophile.
Sequential Synthesis and Optimization
A proposed multi-step synthesis integrates core construction and functionalization:
Step 1 : Synthesis of ethyl 3-chloropyrrolo[1,2-c]pyrimidine-5-carboxylate via domino cyclization.
Step 2 : SNAr reaction with 4-chlorophenylmagnesium bromide in tetrahydrofuran (THF) at −78°C to install the chlorophenyl group.
Step 3 : Benzoylation using benzoyl chloride and AlCl₃ in dichloromethane (DCM) at 0°C.
Reaction Condition Optimization
Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −78°C (Step 2), 0°C (Step 3) | Prevents side reactions |
| Catalyst | AlCl₃ (1.2 equiv) | Enhances acylation |
| Solvent | DCM (Step 3), DMSO (Step 2) | Polar aprotic medium |
Yields for analogous reactions range from 55% (domino cyclization) to 98% (SNAr), suggesting comparable efficiency for the target compound.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (1:1 to 9:1). For enantiomerically pure samples, chiral stationary phases may be employed.
Crystallization
Recrystallization from isopropyl ether or ethanol yields analytically pure crystals, as demonstrated for structurally related pyrrolo-pyrimidines.
Spectroscopic Validation
-
¹H NMR : Key signals include aromatic protons (δ 7.2–8.8 ppm), ester carbonyl (δ 4.2–4.5 ppm), and chlorophenyl substituents (δ 7.4–7.6 ppm).
-
MS : Molecular ion peaks align with the formula C₁₉H₁₆ClN₂O₃ (exact mass 364.08).
Challenges and Mitigation Strategies
Regioselectivity in Acylation
Competing acylation at nitrogen sites is mitigated by transient protection with Boc groups, which are later removed under acidic conditions.
Thermal Degradation
Microwave-assisted reactions reduce exposure to prolonged heat, preserving ester functionalities.
Chemical Reactions Analysis
Ethyl 7-benzoyl-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Applications
Recent studies have demonstrated the potential of pyrimidine derivatives, including ethyl 7-benzoyl-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate, in cancer treatment. The compound has shown promising results against various cancer cell lines:
These values indicate significant cytotoxicity, suggesting that this compound could serve as a lead structure for further anticancer drug development.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Studies have reported its effectiveness against several bacterial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | <100 µg/mL | |
| S. aureus | <100 µg/mL | |
| K. pneumoniae | <100 µg/mL |
The compound's ability to inhibit microbial growth highlights its potential as an antimicrobial agent.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrimidine derivatives are gaining attention in therapeutic applications. This compound has been tested for its efficacy in reducing inflammation markers in vitro and in vivo models.
Study on Anticancer Activity
A study by Sabita et al. explored a series of pyrimidine-pyrazine compounds, including ethyl 7-benzoyl derivatives, and assessed their anticancer potential using the MTT assay across multiple cell lines. The findings indicated that certain modifications to the pyrimidine structure significantly enhanced anticancer activity compared to standard chemotherapeutics like etoposide .
Research on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyrrolo-pyrimidines against resistant strains of bacteria. The results showed that this compound exhibited notable activity against multidrug-resistant strains, suggesting a potential application in treating infections caused by resistant pathogens .
Mechanism of Action
The mechanism of action of ethyl 7-benzoyl-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related pyrrolo[1,2-c]pyrimidine derivatives, highlighting substituent variations and their implications:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl and benzoyl groups in the target compound may enhance stability and influence π-π stacking interactions, relevant to biological activity .
- Fluorescence Enhancement: Substitution with electron-donating groups (e.g., 3,4-dimethoxybenzoyl) significantly increases quantum yields (55%) compared to non-fluorescent analogs, suggesting applications in chemical sensing .
- Halogen Effects : Bromine substituents (e.g., in ) may improve lipophilicity and membrane permeability but reduce fluorescence efficiency due to heavy atom effects .
Physicochemical Properties
The target compound’s molecular weight (454.88 g/mol) and logP (~5.1, estimated) align with Lipinski’s rules for drug-likeness .
Biological Activity
Ethyl 7-benzoyl-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound with a unique pyrrolo-pyrimidine structure. Its molecular formula is , and it has shown promise in various biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.
Structure
The compound features both a benzoyl group and a chlorophenyl substituent , which are critical for its biological activity. The presence of these groups may enhance its interaction with biological targets.
Molecular Formula
- Molecular Formula :
- CAS Number : 302912-63-6
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidines have been evaluated for their effectiveness against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB453 | 29.1 |
| Compound B | MCF-7 | 15.3 |
| Ethyl 7-benzoyl... | TBD | TBD |
These findings suggest that the compound may also possess similar anticancer efficacy, potentially inhibiting tumor growth and proliferation.
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. Research indicates that certain pyrimidine derivatives exhibit activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of related compounds:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound C | E. coli | 3.125 |
| Compound D | S. aureus | 2.0 |
These results highlight the potential of this compound in treating bacterial infections.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrimidine derivatives have also been documented. In a comparative study, several compounds demonstrated notable inhibition rates in paw edema models:
| Compound | Inhibition at 4h (%) | Inhibition at 5h (%) |
|---|---|---|
| Indomethacin (control) | 47.72 | 42.22 |
| Compound E | 43.17 | 31.10 |
This suggests that this compound could be explored further for its anti-inflammatory effects.
Antiviral Activity
Emerging evidence suggests potential antiviral properties against viruses such as Zika and Dengue virus. Compounds with similar structures have shown effective inhibition:
| Compound | Virus Type | EC50 (µM) |
|---|---|---|
| Compound F | ZIKV | 2.4 |
| Compound G | DENV-2 | 1.4 |
This positions this compound as a candidate for antiviral drug development.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of similar compounds:
- Anticancer Evaluation : A study examined the antiproliferative effects of pyrrole derivatives in various cancer cell lines, indicating significant activity correlated with structural modifications.
- Antimicrobial Studies : Research highlighted the effectiveness of pyrimidine derivatives against resistant bacterial strains, demonstrating their potential as new antimicrobial agents.
- Inflammation Models : Experimental models showed that certain derivatives exhibited superior anti-inflammatory effects compared to established drugs like indomethacin.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 7-benzoyl-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate?
- Methodological Answer : The compound is typically synthesized via 1,3-dipolar cycloaddition of N-ylides with activated alkynes (e.g., ethyl propiolate) under inert conditions. Solvents like dimethyl sulfoxide (DMSO) or ethanol are used, with temperature optimization (e.g., 80–100°C) to maximize yield. Post-synthesis purification involves column chromatography with silica gel and a hexane/ethyl acetate gradient . Flow synthesis methods, such as telescoped processes using ethyl isocyanoacetate generated in situ from N-formylglycine and triphosgene, offer improved efficiency and scalability .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) confirm substituent positions. For example, the benzoyl group at C7 appears as a singlet (~7.5–8.0 ppm) in ¹H NMR, while the ethyl ester at C5 shows a quartet (~4.3 ppm) and triplet (~1.3 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates the molecular ion peak (e.g., [M+H]⁺ at m/z 473.1) .
- Elemental Analysis : Matches calculated vs. experimental values for C, H, N (e.g., C: 63.14%, H: 4.70%, N: 5.69%) .
Q. What preliminary biological activities have been reported?
- Methodological Answer : In vitro assays reveal antitumor activity (e.g., IC₅₀ values against HeLa cells) and anti-inflammatory effects via COX-2 inhibition. Biological screening involves MTT assays for cytotoxicity and ELISA for cytokine profiling. Dose-response curves are generated to determine EC₅₀ values .
Advanced Research Questions
Q. How can regioselectivity in functionalization (C5 vs. C7) be controlled during synthesis?
- Methodological Answer : Regioselectivity is influenced by electronic delocalization and steric factors. Kinetic preference for C7 substitution is attributed to enhanced resonance stabilization in the pyrrolo[1,2-c]pyrimidine core. DFT studies (e.g., HOMO-LUMO analysis) and X-ray crystallography confirm that C7 is more nucleophilic, while thermodynamic control favors C5 substitution. Reaction optimization (e.g., solvent polarity, temperature) can shift selectivity .
Q. What computational strategies support reaction mechanism analysis for this compound?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software models transition states and activation energies. For cycloaddition reactions, Fukui indices identify reactive sites, while NBO analysis quantifies charge distribution .
- Molecular Dynamics (MD) : Simulates solvent effects and intermediate stability (e.g., in DMSO vs. ethanol) .
Q. How can fluorescence quantum yield be optimized for sensor applications?
- Methodological Answer : Substituent engineering enhances π-conjugation and reduces non-radiative decay. For example:
- Electron-donating groups (e.g., 3,4-dimethoxybenzoyl at C7) increase quantum yield (Φ = 0.55) by extending conjugation .
- Solvatochromic studies in polar aprotic solvents (e.g., acetonitrile) minimize quenching .
- Table: Key fluorescence data from literature:
| Substituent at C7 | Quantum Yield (Φ) | λem (nm) |
|---|---|---|
| 3,4-Dimethoxybenzoyl | 0.55 | 520 |
| 4-Biphenylyl | 0.48 | 510 |
| 4-Chlorophenyl | 0.35 | 495 |
Q. What crystallography tools are critical for resolving structural ambiguities?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (via Olex2 interface) resolves bond lengths and angles. Key parameters:
- Mo Kα radiation (λ = 0.71073 Å).
- R-factor < 0.05 for high-resolution data.
- Disorder modeling for flexible groups (e.g., ethyl ester) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity data?
- Methodological Answer : Variability in IC₅₀ values may arise from assay conditions (e.g., cell line heterogeneity, serum concentration). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3). Meta-analysis of literature data identifies outliers due to solvent effects (e.g., DMSO toxicity at >0.1% v/v) .
Resolving conflicting regioselectivity outcomes in functionalization reactions
- Methodological Answer : Contradictions between kinetic vs. thermodynamic products are resolved via time-course studies (monitoring by HPLC or TLC) and trapping intermediates (e.g., quenching at low temperatures). Computational modeling (DFT) corroborates experimental trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
